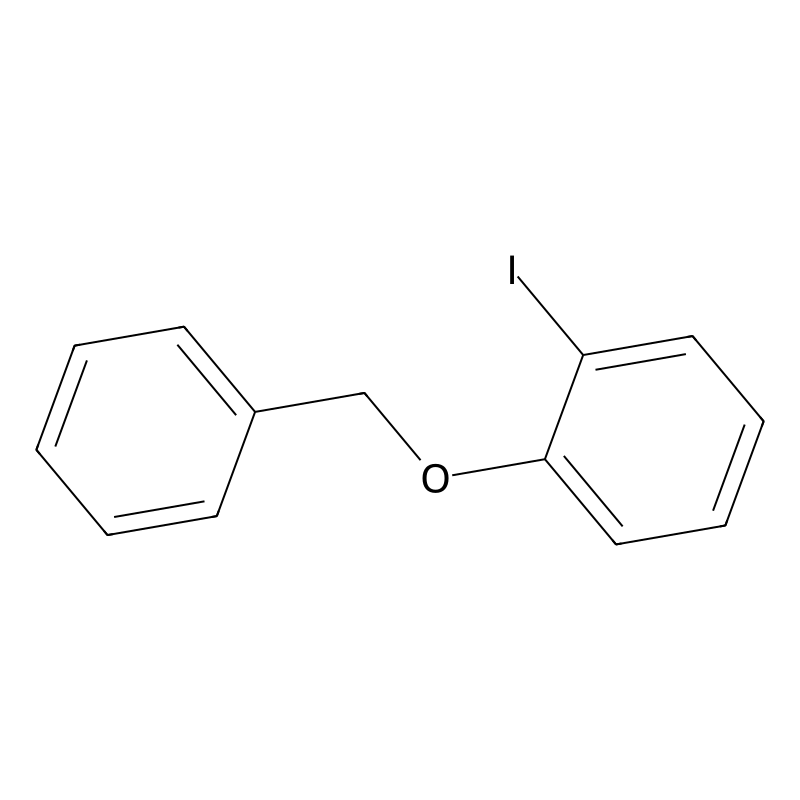

1-(Benzyloxy)-2-iodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

-(Benzyloxy)-2-iodobenzene serves as a valuable intermediate in organic synthesis due to the presence of both an electron-withdrawing iodine group and a benzyloxy protecting group. The benzyloxy group can be readily removed under various conditions, allowing for further functionalization of the molecule.

Studies have employed 1-(benzyloxy)-2-iodobenzene as a starting material for the synthesis of various complex organic molecules, including:

- Heterocycles: Substituted indoles and benzimidazoles, which are important scaffolds in medicinal chemistry [].

- Biaryl compounds: These compounds possess diverse applications in materials science and catalysis [].

Medicinal Chemistry

The presence of the iodine atom makes 1-(benzyloxy)-2-iodobenzene a potential candidate for radiolabeling with radioactive isotopes like iodine-125 or iodine-131. This allows researchers to investigate the in vivo behavior of the molecule using radiotracer techniques, opening doors for potential drug development applications [].

1-(Benzyloxy)-2-iodobenzene is an organic compound categorized within the phenol family, characterized by its molecular formula and a molecular weight of approximately 310.13 g/mol. This compound appears as a colorless, non-volatile crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and acetone. The structure features a benzyloxy group () attached to a benzene ring that also bears an iodine atom at the ortho position, making it a valuable intermediate in organic synthesis due to its unique reactivity profiles and functional groups .

- Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, with boronic acids to form biaryl compounds.

- Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group or reduced to a benzyl group, allowing for further functionalization .

While specific biological activities of 1-(benzyloxy)-2-iodobenzene are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, benzyloxy derivatives have been shown to interact with various proteins and enzymes, influencing biochemical pathways such as those involving leukotriene A-4 hydrolase. Additionally, some derivatives have demonstrated potential in medicinal chemistry as precursors for pharmaceutical compounds.

The synthesis of 1-(benzyloxy)-2-iodobenzene typically involves several steps:

- Bromination of Phenol: Starting from 2-hydroxybenzyl alcohol or similar phenolic compounds, bromination introduces a bromine atom at the desired position.

- Iodination: Following bromination, iodination occurs using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the ortho position.

- Reaction Conditions: These reactions often require solvents such as dichloromethane or acetonitrile and may be performed at room temperature or under reflux conditions for optimal yields.

1-(Benzyloxy)-2-iodobenzene has several applications in scientific research and industry:

- Organic Synthesis: Serves as an intermediate for synthesizing more complex organic molecules.

- Medicinal Chemistry: Potential precursor for developing pharmaceutical compounds with biological activity.

- Material Science: Utilized in creating novel materials with specific electronic or optical properties.

- Chemical Biology: Employed in studying biological pathways through the synthesis of labeled compounds .

Interaction studies indicate that 1-(benzyloxy)-2-iodobenzene can be involved in various biochemical pathways. For example, it has been used as a substrate in cyclization reactions to produce fused ring systems, demonstrating its versatility in synthetic applications. Such studies often explore how this compound interacts with different catalysts and substrates under varying conditions to optimize yield and selectivity .

Several compounds share structural similarities with 1-(benzyloxy)-2-iodobenzene. Below is a comparison highlighting its uniqueness:

Uniqueness

The presence of both bromine and iodine atoms in 1-(benzyloxy)-2-iodobenzene provides distinct reactivity patterns compared to other halogenated derivatives. This combination allows for selective functionalization and coupling reactions, making it a versatile intermediate in organic synthesis .